N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by its dual aromatic substituents: a 2-chlorobenzyl group and a 2,6-difluorobenzyl group. Oxalamides are known for their versatility in pharmaceutical and agrochemical applications, often serving as enzyme inhibitors, receptor modulators, or intermediates in organic synthesis.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-12-5-2-1-4-10(12)8-20-15(22)16(23)21-9-11-13(18)6-3-7-14(11)19/h1-7H,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDOUICMEGZTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of 2-chlorobenzylamine and 2,6-difluorobenzylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine and fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxalamic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
The compound belongs to a broader class of N1,N2-disubstituted oxalamides. Key structural analogs evaluated by the FAO/WHO Expert Committee on Food Additives and Contaminants (JECFA) provide a basis for comparison (Table 1) :
Table 1: Comparative Analysis of Oxalamide Derivatives
| Compound Name (JECFA No.) | R1 Substituent | R2 Substituent | NOEL (mg/kg bw/day) | Key Metabolic Pathways |
|---|---|---|---|---|
| N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX) | 2,3-dimethoxybenzyl | 2-(pyridine-2-yl)ethyl | Not specified | Hydrolysis, oxidative metabolism |
| N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (1768) | 2,4-dimethoxyphenyl | 2-(pyridine-2-yl)ethyl | 100 | Hydrolysis, glucuronidation |
| N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide (Target) | 2-chlorobenzyl | 2,6-difluorobenzyl | Not available | Predicted: CYP450-mediated oxidation, dehalogenation |
Key Observations :
Structural Differences: The target compound features halogen substituents (Cl, F), whereas analogs like No. 1768 and XXXX incorporate methoxy or pyridyl groups. The 2,6-difluorobenzyl group in the target compound introduces steric hindrance and electronic effects distinct from the pyridyl or methoxy-substituted analogs.
Safety Profiles: JECFA-established NOEL values for analogs range from 8–100 mg/kg bw/day, with methoxy/pyridyl derivatives exhibiting higher tolerability (e.g., No. 1768: 100 mg/kg bw/day). The absence of NOEL data for the target compound underscores the need for targeted toxicological studies .
Metabolism: Methoxy- and pyridyl-substituted analogs undergo hydrolysis and glucuronidation, pathways with high metabolic capacity that prevent saturation even at high doses.
Implications of Structural Modifications on Bioactivity
- Halogen vs. Methoxy Groups : Chlorine and fluorine substituents enhance binding affinity to hydrophobic enzyme pockets (e.g., kinase or protease targets) compared to methoxy groups. However, they may also increase off-target interactions or toxicity risks .
- Safety Margins: While JECFA-approved analogs (e.g., No. 1768) are deemed safe at specified NOELs, the target compound’s halogenated structure necessitates rigorous evaluation of organ-specific toxicity, particularly hepatorenal effects observed in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
